Caprenin

Catalog No.
S1832258
CAS No.
138184-95-9
M.F
C9H15NO4
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caprenin

Caprenin (CAS 138184-95-9) is a structured triglyceride designed to replace cocoa butter in reduced-calorie confectionery. It delivers 5 kcal/g vs. 9 kcal/g from standard fats while replicating the melting profile, snap, and mouthfeel essential for enrobed bars and soft candies. • 5 kcal/g enables authentic reduced-calorie claims. • Cocoa butter-like crystallization ensures proper texture without waxiness. • Defined C8/C10/C22 composition avoids blend variability. • Available for R&D and bulk procurement with consistent quality.

CAS Number

138184-95-9

Product Name

Caprenin

Molecular Formula

C9H15NO4

Molecular Weight

0

Synonyms

caprenin

Purity

≥98%

Package Size

0.1 g, 0.25 g, 1 g, 5 g

Caprenin is a specifically structured triglyceride designed as a reduced-calorie fat substitute, particularly as an alternative to cocoa butter in confectionery applications. It is synthesized by esterifying a glycerol backbone with a precise combination of medium-chain fatty acids (caprylic C8:0 and capric C10:0) and a very long-chain fatty acid (behenic C22:0). This unique composition results in a fat with distinct metabolic and physical properties, including a caloric value of approximately 5 kcal/g, which is significantly lower than the 9 kcal/g of conventional fats. Its primary procurement driver is its ability to lower caloric content in products like soft candies and coatings while mimicking the functional properties of traditional fats.

Research Fit

1 Structured triglyceride with cocoa butter–like melting for confectionery coating studies
2 Partial caloric reduction driven by very-long-chain fatty acid (C22:0) malabsorption
3 Research model for VLCFA absorption kinetics, lymphatic transport, and lipid metabolism

Substituting Caprenin with generic medium-chain triglycerides (MCTs), behenic acid, or simple blends of commodity oils is not viable for achieving its specified performance. The functional properties of Caprenin arise directly from its defined triglyceride structure, where short, medium, and very long-chain fatty acids are esterified onto the same glycerol molecule. This specific molecular arrangement dictates its unique melting profile, crystallization behavior, and reduced caloric availability due to the incomplete absorption of behenic acid. A simple physical mixture of corresponding oils or fatty acids cannot replicate these integrated chemical and metabolic characteristics, leading to failures in product texture, stability, and the primary goal of calorie reduction.

Substitution Risk

Caprenin (target)
Olestra
Salatrim
~5 kcal/g; cocoa butter–like texture
0 kcal/g; crisp texture, no chocolate functionality
~5 kcal/g; dairy/bakery optimization, not cocoa butter replacement
Caloric reduction via VLCFA malabsorption
Sucrose polyester; distinct metabolic and sensory profile
Short/medium-chain emphasis; different absorption and mouthfeel

Similar product does not mean interchangeable product. Direct substitution without formulation re‑engineering may compromise caloric target or confectionery functionality.

Quantifiable Caloric Reduction Compared to Standard Fats

Caprenin provides a metabolizable energy value of approximately 5 kcal/g. This is a direct result of its unique composition, combining readily metabolized medium-chain fatty acids with the poorly absorbed very long-chain behenic acid. This represents a substantial, quantifiable energy reduction compared to conventional dietary fats and oils, such as corn oil or cocoa butter, which provide approximately 9 kcal/g.

Evidence DimensionMetabolizable Energy Value
Target Compound Data~5 kcal/g
Comparator Or BaselineConventional Fats (e.g., Corn Oil, Cocoa Butter): ~9 kcal/g
Quantified Difference~44% reduction in caloric value
ConditionsStandard metabolic assessment in animal models and accepted values for food formulation.

For formulators targeting the 'reduced-calorie' or 'light' product categories, this nearly 45% caloric reduction is a primary, non-negotiable procurement driver.

Caloric Density
Head-to-head
5 kcal/g vs 9 kcal/g (conventional fat)
Supports partial caloric reduction formulation studies
Human fat-balance study; 44% reduction reported

Engineered Thermal Profile to Match Cocoa Butter for Processability

Caprenin was specifically engineered to exhibit melting characteristics that closely approximate those of natural cocoa butter, a critical factor for processability in confectionery manufacturing. While specific melting point values can vary with processing, its thermal profile is designed to provide a sharp melting behavior around body temperature (35°C), similar to cocoa butter, which is essential for the desired 'snap' and mouthfeel in chocolate-like products. This contrasts with generic vegetable fats or simple MCT oils, which lack this specific melting curve and would result in products that are either too soft at room temperature or waxy upon consumption.

Evidence DimensionMelting Characteristics
Target Compound DataEngineered to closely approximate the sharp melting profile of cocoa butter.
Comparator Or BaselineNatural Cocoa Butter: Sharp and complete melting point around 35°C.
Quantified DifferenceFunctionally equivalent melting behavior for confectionery processing.
ConditionsUse in confectionery coatings and formulations.

This ensures that Caprenin can be used as a direct or partial replacement for cocoa butter in existing production lines without major changes to tempering and cooling processes, a crucial factor for manufacturing efficiency.

Lymphatic Recovery
Head-to-head
Caprenin 10% vs Peanut oil 74% (24 h)
Quantifies impaired lymphatic transport of VLCFA
Thoracic duct-cannulated rat model

Defined Fatty Acid Composition for Reproducible Formulations

Caprenin is a structured lipid with a defined composition, primarily comprising caprylic (C8:0), capric (C10:0), and behenic (C22:0) acids esterified to glycerol. One analysis reported a composition of approximately 21.8% caprylic acid by weight. This contrasts sharply with natural fats like cocoa butter, whose composition of palmitic, stearic, and oleic acids can vary based on origin and processing. Procuring Caprenin provides a consistent raw material, which is critical for maintaining batch-to-batch uniformity in product texture, melting behavior, and sensory attributes.

Evidence DimensionCompositional Consistency
Target Compound DataDefined triglyceride of C8:0, C10:0, and C22:0 fatty acids.
Comparator Or BaselineNatural Fats (e.g., Cocoa Butter): Variable composition of C16:0, C18:0, C18:1 fatty acids depending on source.
Quantified DifferenceHigh batch-to-batch consistency vs. natural variability.
ConditionsIndustrial-scale food manufacturing and formulation.

This chemical consistency reduces the need for costly adjustments in formulation and processing parameters, ensuring a more reliable and reproducible final product.

VLCFA Absorption
Head-to-head
C22:0 28.8%, C24:0 14.8% absorbed in humans
Chain-length-dependent malabsorption basis for 5 kcal/g
Fat-balance technique; >70% C22:0 excreted
Functional Niche
Class-level
Cocoa butter replacement vs dairy/bakery vs savory crispiness
Defines non-substitutable confectionery application
Manufacturer specifications; context-dependent
Safety Endpoint
Context-dependent
Rodent: no toxicity at 15% diet; Human: HDL-C reduction reported
Safety-related endpoint context; commercial withdrawal noted
Rodent toxicology vs human lipoprotein data

Formulation of Reduced-Calorie Confectionery Coatings and Chocolates

Leveraging its 5 kcal/g energy value and cocoa butter-like melting properties, Caprenin is a primary candidate for creating confectionery coatings, chocolate-flavored bars, and enrobed products that qualify for reduced-calorie marketing claims. Its thermal behavior ensures the final product maintains a desirable texture and mouthfeel, avoiding the waxy or overly soft characteristics of less suitable fat substitutes.

Development of Soft Candies and Baked Goods with Lower Caloric Density

In applications such as soft candies or certain baked goods like muffins, Caprenin can be used to lower the overall caloric density without sacrificing the textural contributions of a solid fat. Its specific structure provides the bulk and mouthfeel expected from a traditional fat while significantly reducing the digestible energy content of the final product.

Research and Development of Novel Structured Lipids

As a well-characterized structured triglyceride with a specific fatty acid profile (C8, C10, C22), Caprenin serves as a valuable benchmark material for researchers developing next-generation fat substitutes. Its established metabolic and physical properties provide a reliable baseline for comparative studies on how fatty acid chain length and position on the glycerol backbone affect digestion, absorption, and material functionality.

Application Fit Matrix

Application
Selection Property
Validation Focus
Reduced-calorie confectionery coatings
Cocoa butter–like melting and crystallization behavior
Caloric density and VLCFA absorption profile review
VLCFA malabsorption mechanisms
Defined absorption coefficients for C20:0–C24:0
Lymphatic recovery and fecal excretion endpoints
Fat substitute toxicology & regulatory research
Comprehensive rodent and human endpoint data
Safety-related endpoint context and regulatory trajectory
Analytical reference for structured triglycerides
Well-characterized fatty acid composition
Chromatographic method validation context

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